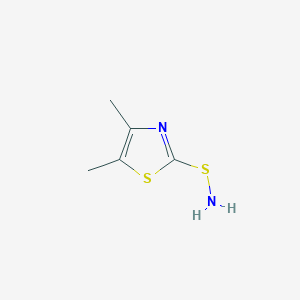
S-(4,5-Dimethylthiazol-2-yl)thiohydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole typically involves the reaction of 4,5-dimethylthiazole with an appropriate aminosulfanyl reagent. One common method includes the use of thiourea as a starting material, which undergoes cyclization with 2-bromo-3,4-dimethylthiophene under basic conditions to form the desired thiazole derivative.
Industrial Production Methods
Industrial production of 2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The aminosulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The aminosulfanyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminosulfanyl)-4-methyl-1,3-thiazole
- 2-(Aminosulfanyl)-5-methyl-1,3-thiazole
- 2-(Aminosulfanyl)-1,3-thiazole
Uniqueness
2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole is unique due to the presence of both methyl groups at the 4 and 5 positions of the thiazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C5H8N2S2 |
|---|---|
Molecular Weight |
160.3 g/mol |
IUPAC Name |
S-(4,5-dimethyl-1,3-thiazol-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C5H8N2S2/c1-3-4(2)8-5(7-3)9-6/h6H2,1-2H3 |
InChI Key |
LSZXPUQRPDOKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)SN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















